2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Overview
Description
Scientific Research Applications
Importance and Synthesis in Medicinal Chemistry
Benzothiazole derivatives, including 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole, are integral to medicinal chemistry due to their wide range of biological activities. These compounds are key scaffolds in the design of bioactive molecules with potential therapeutic applications. The unique structure of benzothiazole makes it an essential moiety in the development of compounds with various pharmacological properties, such as antiviral, antimicrobial, antidiabetic, anti-tumor, and anti-inflammatory activities (Bhat & Belagali, 2020). Additionally, the synthesis of these derivatives often involves green chemistry approaches, highlighting the importance of environmentally friendly methods in pharmaceutical research (Gu et al., 2009).
Advancements in Pharmacological Activities
Recent reviews have emphasized the pharmacological significance of benzothiazole derivatives, noting their role in the development of novel therapeutic agents. The structural variations of these compounds have been linked to a diverse array of biological activities, offering a promising template for future drug discovery and development (Sumit et al., 2020). Such advancements underscore the potential of benzothiazole derivatives in addressing various health conditions and diseases.
Mechanism of Action
Target of Action
It is known that similar compounds with a boronic ester group (such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are often used in organic synthesis for borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds.
Mode of Action
The compound interacts with its targets through a process known as borylation. In this process, the boronic ester group in the compound forms a bond with a carbon atom in the target molecule . This reaction is often catalyzed by transition metals such as palladium .
Biochemical Pathways
The formation of carbon-boron bonds through borylation can lead to significant changes in the structure and function of the target molecules . These changes can potentially affect various biochemical pathways, depending on the nature of the target molecules.
Pharmacokinetics
For instance, boronic esters are known to have good stability and reactivity, which can enhance the bioavailability of the compound .
Result of Action
The result of the compound’s action is the formation of new carbon-boron bonds in the target molecules . This can lead to significant changes in the structure and function of these molecules, potentially affecting various cellular processes.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the efficiency of the borylation reaction can be affected by the presence of transition metal catalysts, the pH of the environment, and the temperature . Moreover, the stability of the compound can be influenced by factors such as light, heat, and moisture.
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2S/c1-9-16-11-7-6-10(8-12(11)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSPWYOVZXBUGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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